molecular formula C11H16BrNOS B1527357 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1247407-17-5

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No. B1527357
M. Wt: 290.22 g/mol
InChI Key: GPYHZUDTXDBNFE-UHFFFAOYSA-N
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Description

“{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol” is a chemical compound that includes a piperidine ring, a bromothiophene group, and a methanol group . The piperidine ring is a cyclic secondary amine .


Synthesis Analysis

The synthesis of “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol” could involve the use of 4-Piperidinemethanol, which is a cyclic secondary amine . This compound has been used in the preparation of various other compounds, indicating its potential utility in the synthesis of "{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol" .


Molecular Structure Analysis

The molecular structure of “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol” can be represented by the linear formula C12H16BrNO . It includes a piperidine ring, a bromothiophene group, and a methanol group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: A study highlighted the synthesis and characterization of a complex piperidine derivative, showcasing the use of spectroscopic techniques and X-ray diffraction for structural confirmation. This compound exhibited both inter- and intramolecular hydrogen bonds, indicative of its potential for further chemical modifications and applications in material science or pharmaceuticals (Naveen et al., 2015).

Methanol as a Building Block

  • Methanol Utilization: Methanol is recognized for its role as a fundamental building block in chemical synthesis, capable of being transformed into complex structures like acetic acid, methyl tertiary butyl ether, and more. Its conversion from CO2 offers a pathway for CO2 emission reduction and positions methanol as a key player in sustainable chemical manufacturing (Dalena et al., 2018).

Antiproliferative Activity

  • Biological Applications: Research into diphenyl(piperidin-4-yl)methanol derivatives has demonstrated their antiproliferative effects against various cancer cell lines, suggesting their potential utility in developing new anticancer treatments (Prasad et al., 2010).

Methanol Detoxification

  • Biochemical Studies: Investigations into methanol detoxification have revealed the involvement of enzymes like cytochrome P450 monooxygenases in metabolizing methanol in organisms such as Drosophila melanogaster, providing insights into methanol's biological interactions and potential toxicological assessments (Wang et al., 2013).

properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c12-10-5-11(15-8-10)6-13-3-1-9(7-14)2-4-13/h5,8-9,14H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYHZUDTXDBNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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